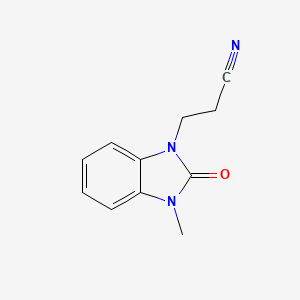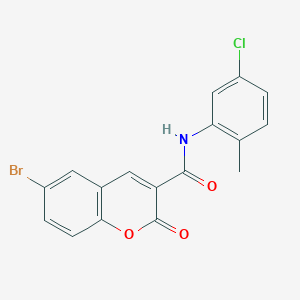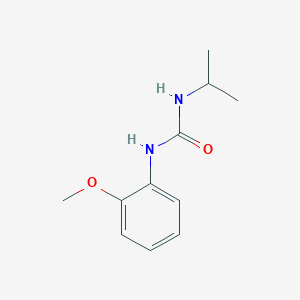![molecular formula C15H19ClN2O B7458760 [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7458760.png)
[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone, also known as CPP, is a synthetic compound that has been widely used in scientific research. CPP is a small molecule that can easily penetrate cell membranes, making it a valuable tool for studying cellular processes.
Wirkmechanismus
[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone is believed to enter cells through endocytosis and then release the cargo molecule into the cytoplasm. The exact mechanism of [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone-mediated cellular uptake is still not fully understood. However, it is believed that [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone interacts with the cell membrane and forms a transient pore, allowing the cargo molecule to enter the cell.
Biochemical and Physiological Effects:
[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone has been shown to enhance the cellular uptake of various molecules, including drugs, peptides, and nucleic acids. [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone-mediated delivery of these molecules has been shown to increase their efficacy and reduce toxicity. [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone has also been shown to enhance the delivery of siRNA, which can be used to silence specific genes. [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone has been used to deliver drugs to the brain, which is otherwise difficult due to the blood-brain barrier.
Vorteile Und Einschränkungen Für Laborexperimente
[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone has several advantages as a research tool. It is a small molecule that can easily penetrate cell membranes, making it a valuable tool for studying cellular processes. [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone can enhance the cellular uptake of various molecules, making it a useful tool for drug delivery and gene silencing. However, [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone has some limitations. It can be toxic at high concentrations, and its use can result in nonspecific uptake of cargo molecules. Therefore, it is important to optimize the [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone concentration and incubation time for each experiment.
Zukünftige Richtungen
[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone has several potential future directions for research. It can be used to enhance the delivery of various molecules, including drugs, peptides, and nucleic acids. [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone can be modified to improve its efficacy and reduce toxicity. [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone can also be used to target specific cell types, which can be useful for targeted drug delivery. Furthermore, [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone can be used to study various cellular processes, such as endocytosis and intracellular trafficking. Overall, [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone has the potential to be a valuable tool for scientific research in the future.
Conclusion:
In conclusion, [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone ([4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone) is a synthetic compound that has been widely used in scientific research. [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone can enhance the cellular uptake of various molecules, making it a valuable tool for drug delivery and gene silencing. [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone has several advantages as a research tool, but it also has some limitations. [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone has several potential future directions for research, including targeted drug delivery and the study of cellular processes. [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone has the potential to be a valuable tool for scientific research in the future.
Synthesemethoden
[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone can be synthesized by reacting 1-(3-chlorophenyl)-piperazine with cyclopropylcarbonyl chloride in the presence of a base. The resulting compound is then purified by recrystallization. The purity of [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone can be confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone has been widely used in scientific research to study various cellular processes. It is commonly used as a tool to transport molecules across cell membranes. [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone can enhance the cellular uptake of various molecules such as peptides, proteins, nucleic acids, and drugs. [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone has also been used to study the mechanism of action of various drugs and peptides.
Eigenschaften
IUPAC Name |
[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O/c16-14-3-1-2-12(10-14)11-17-6-8-18(9-7-17)15(19)13-4-5-13/h1-3,10,13H,4-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTHVURFRAHBTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[3-(4-tert-butylphenyl)propanoylamino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B7458721.png)





![1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7458773.png)
methanone](/img/structure/B7458777.png)
![3-[(3-Chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B7458788.png)

